REACTION_CXSMILES
|
Br[CH:2]([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[P:9]([O:16]CC)([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>>[CH3:7][CH2:6][O:5][C:3]([CH:2]([P:9]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])=[O:16])[F:8])=[O:4]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)F
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a fractionating column
|
Type
|
DISTILLATION
|
Details
|
When all the ethyl bromide had distilled off the residue
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(F)P(=O)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |